![molecular formula C14H15NOS B14361446 (3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone CAS No. 90695-86-6](/img/structure/B14361446.png)
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone typically involves the reaction of 3-methyl-1,2-thiazole with 4-(propan-2-yl)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole or phenyl rings.
Scientific Research Applications
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.
Imidazole Derivatives: Compounds like metronidazole and omeprazole contain a similar five-membered ring structure with nitrogen atoms and have various pharmacological properties.
Uniqueness
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone is unique due to its specific substitution pattern on the thiazole and phenyl rings, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
90695-86-6 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
(3-methyl-1,2-thiazol-5-yl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C14H15NOS/c1-9(2)11-4-6-12(7-5-11)14(16)13-8-10(3)15-17-13/h4-9H,1-3H3 |
InChI Key |
IFSFBHJEVXUDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



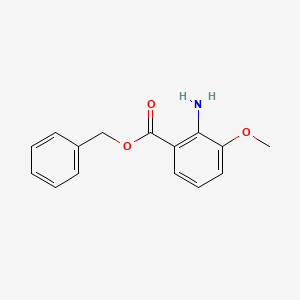
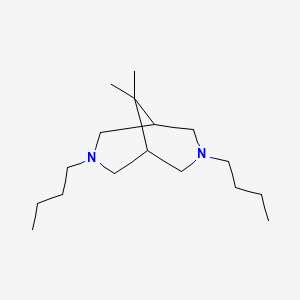
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

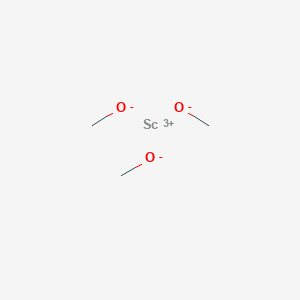
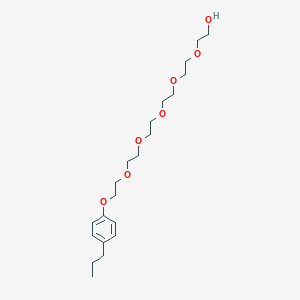
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
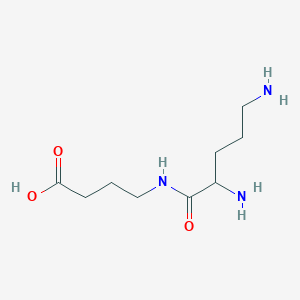
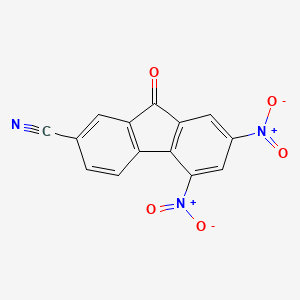
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
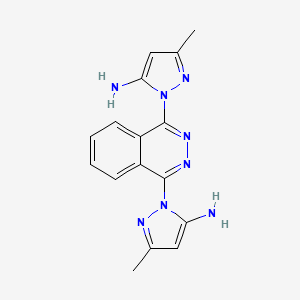
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
